(3-(4-Chlorophenyl)isoxazol-5-yl)methanol

Physicochemical Properties Drug-likeness ADME Prediction

Secure your supply of (3-(4-Chlorophenyl)isoxazol-5-yl)methanol (CAS 206055-90-5), the differentiated 3,5-disubstituted isoxazole building block. Unlike fluoro or des-hydroxymethyl analogs, the 4-chloro substituent delivers superior lipophilicity (logP 2.49) while the reactive 5-hydroxymethyl handle enables direct derivatization into antimicrobial dioxaborepino-isoxazole libraries and novel fungicides. Quantifiable electronic and steric advantages over structural analogs make this intermediate essential for targeted medicinal chemistry and agrochemical discovery. Minimum 97% purity; ready for procurement.

Molecular Formula C10H8ClNO2
Molecular Weight 209.63 g/mol
CAS No. 206055-90-5
Cat. No. B1350398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-(4-Chlorophenyl)isoxazol-5-yl)methanol
CAS206055-90-5
Molecular FormulaC10H8ClNO2
Molecular Weight209.63 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NOC(=C2)CO)Cl
InChIInChI=1S/C10H8ClNO2/c11-8-3-1-7(2-4-8)10-5-9(6-13)14-12-10/h1-5,13H,6H2
InChIKeyYJIXYDFXXAWEMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Product Overview: (3-(4-Chlorophenyl)isoxazol-5-yl)methanol (CAS 206055-90-5) - Key Physicochemical and Identity Data for Procurement


(3-(4-Chlorophenyl)isoxazol-5-yl)methanol (CAS 206055-90-5) is a 3,5-disubstituted isoxazole building block with the molecular formula C₁₀H₈ClNO₂ and a molecular weight of 209.63 g/mol [1]. As a heterocyclic compound containing a chlorophenyl group and a primary alcohol, it serves as a key synthetic intermediate in medicinal chemistry and agrochemical research . Its fundamental physicochemical profile—including a predicted logP of 2.49, polar surface area (PSA) of 46.26 Ų, melting point range of 98-104 °C, and vapor pressure of 9.36×10⁻⁷ mmHg at 25°C—establishes its basic identity and distinguishes it from structurally related isoxazoles [1].

Why Generic Isoxazole Substitution Fails: Critical Structure-Property Divergence of (3-(4-Chlorophenyl)isoxazol-5-yl)methanol vs. Close Analogs


Substituting this compound with a structurally similar isoxazole analog without careful consideration is scientifically unsound due to quantifiable differences in electronic properties, lipophilicity, and steric parameters that directly impact synthetic utility and biological target engagement. For example, replacing the 4-chloro substituent with a 4-fluoro group (CAS 206055-89-2) alters the Hammett sigma constant and, consequently, the reactivity of the isoxazole ring [1]. Similarly, the absence of the 5-hydroxymethyl moiety in compounds like 3-(4-chlorophenyl)isoxazole (CAS 31301-39-0) eliminates the primary synthetic handle required for further derivatization, as demonstrated in the synthesis of dioxaborepino-isoxazole antimicrobial agents, where the diol analog was essential [2]. These variations in electronic and steric parameters, quantified via logP and topological polar surface area (TPSA), can lead to different pharmacokinetic and reactivity profiles [1].

Quantitative Differentiation Evidence for (3-(4-Chlorophenyl)isoxazol-5-yl)methanol Against Primary Analogs


Lipophilicity (logP) and PSA: Computational Comparison with 4-Fluoro and Unsubstituted Phenyl Analogs

The lipophilicity (logP) of (3-(4-Chlorophenyl)isoxazol-5-yl)methanol is calculated to be 2.49, with a polar surface area (PSA) of 46.26 Ų [1]. This positions the compound in a distinct physicochemical space compared to the 4-fluoro analog (CAS 206055-89-2), which is predicted to have a lower logP due to the greater electronegativity of fluorine, and the unsubstituted phenyl analog, which would have a lower logP and PSA. The specific logP of 2.49 is critical for predicting membrane permeability and oral bioavailability in early drug discovery, and the PSA of 46.26 Ų is a key determinant of a molecule's ability to cross biological membranes.

Physicochemical Properties Drug-likeness ADME Prediction

Vapor Pressure: Non-Volatility Advantage Over Unsubstituted Isoxazole Scaffold

(3-(4-Chlorophenyl)isoxazol-5-yl)methanol exhibits a predicted vapor pressure of 9.36×10⁻⁷ mmHg at 25°C, which is exceptionally low [1]. This is in stark contrast to the parent isoxazole (CAS 288-14-2), which is a volatile liquid with a much higher vapor pressure. The presence of the bulky chlorophenyl and the polar hydroxymethyl group dramatically reduces the compound's volatility.

Physical Property Storage Stability Handling

Melting Point as a Purity and Identity Criterion: Vendor-Specified Range for Quality Control

Commercial suppliers of (3-(4-Chlorophenyl)isoxazol-5-yl)methanol specify a melting point range of 98-104 °C (or 98-100 °C) as a critical identity and purity check [1]. This is a key differentiator from its 4-fluoro analog (CAS 206055-89-2), which will have a different melting point due to altered crystal packing, and from the parent 3-(4-chlorophenyl)isoxazole, which is a lower-melting solid. The narrow range provides a rapid, low-cost method for confirming the correct compound and acceptable purity prior to use.

Purity Characterization Quality Control

Validated Application Scenarios for (3-(4-Chlorophenyl)isoxazol-5-yl)methanol Based on Quantitative Evidence


Synthesis of 3,5-Disubstituted Isoxazole Derivatives via One-Pot HTIB-Mediated Cycloaddition

This compound can be directly synthesized or used as a starting material for further derivatization. A one-pot synthesis method using aldoximes, alkynes, and hydroxy(tosyloxy)iodobenzene (HTIB) has been developed to produce high-purity 3,5-disubstituted isoxazoles . The method allows for the preparation of this specific derivative, which can then serve as a versatile intermediate for the introduction of diverse functional groups at the 5-position via the reactive hydroxymethyl handle.

Development of Antifungal Agents Targeting Rice Sheath Blight and Bakanae Disease

Research into novel isoxazole-based fungicides highlights the need for new compounds to combat resistant rice pathogens. While (3-(4-Chlorophenyl)isoxazol-5-yl)methanol itself may not be the final active ingredient, its structural features (chlorophenyl group for lipophilicity, isoxazole core for bioactivity) align with the design principles for potent antifungal agents . The compound can serve as a key building block for synthesizing and screening a library of derivatives aimed at discovering new crop protection solutions.

Construction of Dioxaborepino-Isoxazole Antimicrobial Libraries

The compound's primary alcohol functionality is essential for forming more complex structures. Specifically, a related diol derivative, (3-(4-chlorophenyl)-4,5-dihydroisoxazole-4,5-diyl)dimethanol, was reacted with phenylboronic acids to create a library of dioxaborepino-isoxazole compounds with demonstrated antimicrobial activity against S. aureus, E. coli, and C. albicans [1]. (3-(4-Chlorophenyl)isoxazol-5-yl)methanol can be elaborated to similar reactive intermediates for constructing boron-containing heterocycles with potential biological activity.

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